

Application Note: Spectroscopic Characterization of 3-(3-Fluorophenoxy)piperidine Hydrochloride

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Compound of Interest

Compound Name:	3-(3-Fluorophenoxy)piperidine hydrochloride
CAS No.:	1184976-95-1
Cat. No.:	B1451470

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Abstract & Scope

This guide details the structural confirmation of **3-(3-Fluorophenoxy)piperidine hydrochloride** (CAS: N/A for specific salt; Free base analog often referenced in scaffold libraries). As a positional isomer distinct from the more common 4-substituted variants, this compound requires precise NMR and MS analysis to verify the meta-substitution on the phenoxy ring and the 3-position connectivity on the piperidine scaffold. This protocol establishes the "Gold Standard" characterization workflow using High-Resolution Mass Spectrometry (HRMS) and Multi-nuclear NMR (

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C,

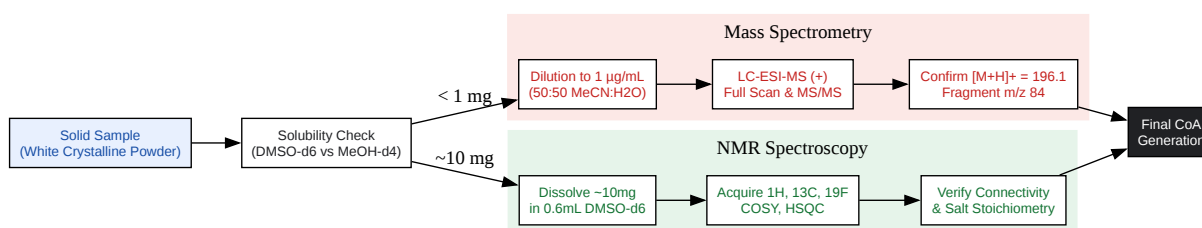
F).[1]

Chemical Identity

- IUPAC Name: **3-(3-Fluorophenoxy)piperidine hydrochloride**
- Molecular Formula:

[1]
- Molecular Weight: 195.23 g/mol (Free Base) / 231.69 g/mol (HCl Salt)[1]
- Key Structural Features:
 - Piperidine Ring: Secondary amine (protonated in salt form).[1]
 - Chiral Center: Carbon-3 of the piperidine ring (Note: This protocol assumes a racemic mixture unless chiral HPLC is specified).
 - Ether Linkage: Connects C3 of piperidine to the phenyl ring.
 - Fluorine Substituent: Meta-position (3-position) on the phenyl ring.

Experimental Workflow



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Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (LC-MS/HRMS)[2]

Theoretical Background

The molecule contains a basic secondary amine. Under Electrospray Ionization (ESI) in positive mode, the piperidine nitrogen is readily protonated, yielding a distinct

ion.^[1] Fragmentation typically occurs at the ether linkage, ejecting the phenoxy group and leaving the piperidine ring cation.^[1]

Protocol

- Instrument: Q-TOF or Orbitrap (preferred for exact mass); Triple Quadrupole for routine ID.
- Solvent System:
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Sample Prep: Dissolve 1 mg in 1 mL Methanol; dilute 1:100 with Mobile Phase A/B (50:50).
- Ionization Source: ESI Positive Mode (+).

Expected Data & Interpretation^[3]

Ion Type	m/z (Theoretical)	Description
	196.1132	Protonated molecular ion (Base Peak).
	218.0952	Sodium adduct (intensity varies with solvents).
Fragment 1	84.08	: Tetrahydropyridine cation (Loss of). Diagnostic for piperidine ring.
Fragment 2	112.03	: Fluorophenol radical cation (less common in ESI, seen in EI). ^[1]

Expert Insight: The presence of the m/z 84 fragment is critical. It confirms the piperidine ring integrity. If you observe m/z 70 or 56, these are secondary fragments from the piperidine ring (retro-Diels-Alder collapse).

NMR Spectroscopy Characterization

Solvent Selection Strategy

DMSO-

is the mandatory solvent for the hydrochloride salt.

- Reasoning: In

, the salt is often insoluble.^[1] In

or

, the ammonium protons (

) exchange rapidly with deuterium and disappear.^[1] DMSO-

preserves the ammonium signals (typically

9.0–9.5 ppm), allowing direct confirmation of salt formation and stoichiometry.^[1]

F NMR (The Diagnostic Filter)

Before running complex 2D proton experiments, run a quick

F scan.^[1]

- Expected Shift:

-111.0 to -113.0 ppm (singlet or multiplet depending on decoupling).

- Validation: A single peak in this region confirms mono-fluorination. A shift around -112 ppm is characteristic of a meta-fluorophenoxy moiety (distinct from para ~-118 ppm or ortho ~-130 ppm).

H NMR Assignments (400 MHz, DMSO-)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
	9.0 – 9.6	Broad Singlet	2H	Ammonium protons. Confirm salt form.
Ar-H	7.2 – 7.4	Multiplet	1H	Ar-H5 (Meta to F, Para to O).
Ar-H	6.8 – 7.1	Multiplet	3H	Ar-H2, H4, H6 (Ortho/Para to F).
C3-H	4.6 – 4.8	Multiplet (tt-like)	1H	Diagnostic: Deshielded by Oxygen. Distinct from C4-isomer (~4.5).
C2-H	3.2 – 3.4	Broad Doublet	2H	Alpha to N, deshielded by proximity to O-substituent.
C6-H	2.9 – 3.1	Multiplet	2H	Alpha to N.
C4/C5-H	1.6 – 2.1	Multiplet	4H	Ring methylenes (beta/gamma to N).

Note on C3-H: The chemical shift of the proton at the 3-position is the structural key. In a 4-substituted isomer, the methine proton is more symmetric. In this 3-isomer, the C2 protons are diastereotopic (non-equivalent) due to the adjacent chiral center at C3, often appearing as complex multiplets rather than a clean triplet.^[1]

C NMR & C-F Coupling

Fluorine coupling (

) provides an internal "ruler" for assigning the aromatic ring.[1]

- C-F (ipso): ~163 ppm (Doublet, Hz).[1]
- C-O (ipso): ~158 ppm (Doublet, Hz).[1]
- C-2/C-4 (Aromatic): Doublets with Hz.
- C-3 (Piperidine): ~70-72 ppm (Methine attached to Oxygen).

Quality Control & Impurity Profiling

When analyzing synthesized batches, watch for these common impurities:

- Piperidine Regioisomers: The 4-isomer (4-(3-fluorophenoxy)piperidine). Detection: Look for splitting of the C-O methine peak in H NMR.
- Residual Solvent: Methanol (3.16, 4.01 in DMSO) or Ethanol.[1]
- Free Base: Absence of peaks at 9.0+ ppm indicates loss of HCl.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general NMR interpretation).
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- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for C-F coupling constants).

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
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